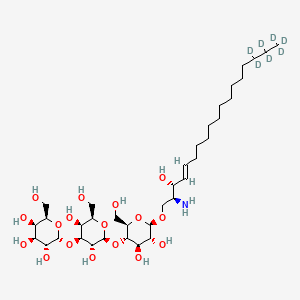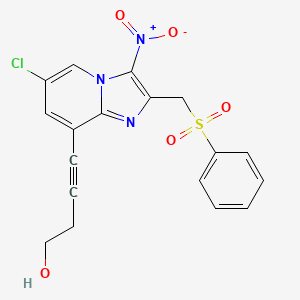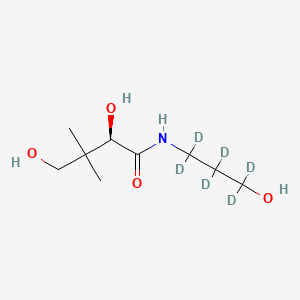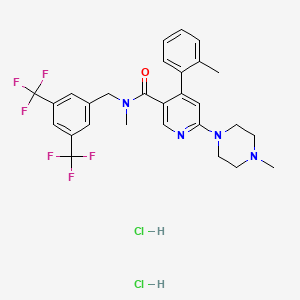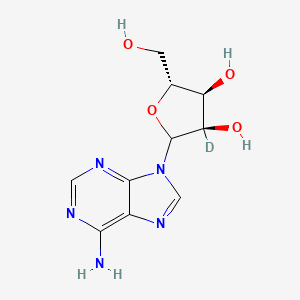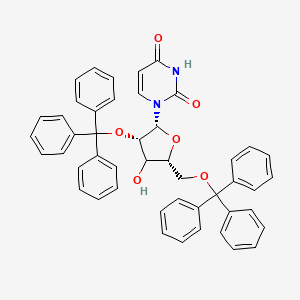
p53 Activator 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p53 Activator 2: is a small molecule compound known for its ability to activate the p53 pathway, a crucial tumor suppressor pathway in cells. The p53 protein, often referred to as the “guardian of the genome,” plays a vital role in regulating cell cycle arrest, apoptosis, senescence, DNA repair, and other cellular stress responses. This compound has shown significant potential in cancer therapy by inducing DNA double-strand breaks, increasing the expression of p53 and related proteins, and causing cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of p53 Activator 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques, such as nucleophilic substitution, condensation reactions, and purification processes.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale organic synthesis in controlled environments. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is designed to meet regulatory standards for pharmaceutical compounds.
化学反応の分析
Types of Reactions: : p53 Activator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that interact with cellular components.
Reduction: Reduction reactions may modify the compound’s functional groups, altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, water.
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities.
科学的研究の応用
Chemistry: : In chemistry, p53 Activator 2 is used as a research tool to study the p53 pathway and its role in cellular stress responses. It helps in understanding the molecular mechanisms of p53 activation and the development of new therapeutic agents.
Biology: : In biological research, this compound is employed to investigate the effects of p53 activation on cell cycle regulation, apoptosis, and DNA repair. It is used in cell culture experiments to study the cellular responses to DNA damage and stress.
Medicine: : In medicine, this compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and cell death. It has demonstrated potent anticancer efficiency against various cancer cell lines and xenograft tumor models .
Industry: : In the pharmaceutical industry, this compound is being explored for its potential use in cancer therapy. It is considered a valuable compound for developing new cancer treatments that target the p53 pathway.
作用機序
p53 Activator 2 exerts its effects by intercalating into DNA and causing significant DNA double-strand breaks. This leads to the activation of the p53 protein and its phosphorylation (p-p53). The activated p53 protein then upregulates the expression of cell cycle regulators such as CDK4 and p21, causing cell cycle arrest at the G2/M phase. Additionally, this compound induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and reducing the levels of cyclin B1 .
類似化合物との比較
Similar Compounds
Nutlin-3: A small molecule that inhibits the interaction between p53 and MDM2, leading to the stabilization and activation of p53.
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): A compound that binds to p53 and prevents its degradation by MDM2, thereby activating p53.
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1): A molecule that restores the function of mutant p53 and induces apoptosis in cancer cells.
Uniqueness: : p53 Activator 2 is unique in its ability to directly intercalate into DNA and cause double-strand breaks, leading to robust activation of the p53 pathway. This mechanism distinguishes it from other p53 activators that primarily function by inhibiting p53’s negative regulators or restoring mutant p53 function .
特性
分子式 |
C20H21N5O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
N'-[2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-yl]butane-1,4-diamine |
InChI |
InChI=1S/C20H21N5O2/c21-13-3-4-14-22-20-17-5-1-2-6-18(17)23-19(24-20)12-9-15-7-10-16(11-8-15)25(26)27/h1-2,5-12H,3-4,13-14,21H2,(H,22,23,24)/b12-9+ |
InChIキー |
GCVVGGBCJCPTQK-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])NCCCCN |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


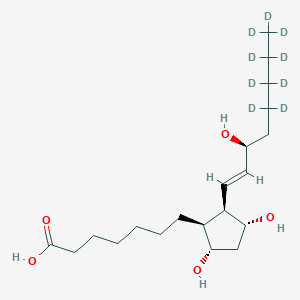
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

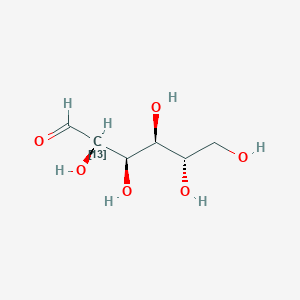
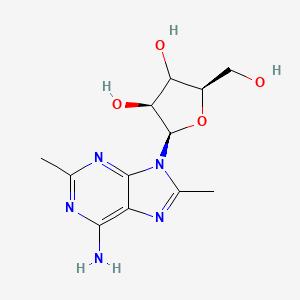
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
